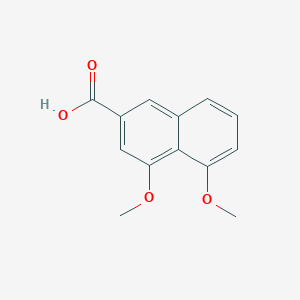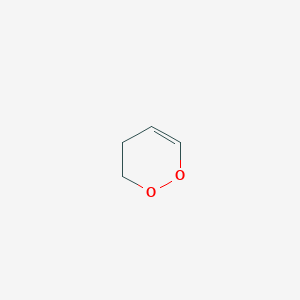
3,4-Dihydro-1,2-dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1,2-dioxine is a heterocyclic organic compound with the molecular formula C4H6O2 It is a derivative of dioxin, characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-1,2-dioxine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihaloethanes with sodium methoxide can yield this compound . Another method involves the use of 2-mercaptophenol and 1,2-dibromoethane in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions: 3,4-Dihydro-1,2-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form peroxides upon exposure to air, which are often highly explosive and unstable .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxanone and other oxygenated derivatives .
科学研究应用
3,4-Dihydro-1,2-dioxine has several applications in scientific research:
作用机制
The mechanism by which 3,4-Dihydro-1,2-dioxine exerts its effects involves interaction with specific molecular targets. For instance, it can activate the aryl hydrocarbon receptor, leading to various biological responses . The pathways involved include the activation of caspases and other enzymes that mediate cellular processes .
相似化合物的比较
2,3-Dihydro-1,4-benzoxathiine: This compound is structurally similar and has applications in medicinal chemistry.
1,4-Dioxin: Another related compound, known for its environmental impact and toxicity.
Uniqueness: 3,4-Dihydro-1,2-dioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable peroxides and undergo various chemical transformations makes it valuable in both research and industrial applications .
属性
CAS 编号 |
188680-59-3 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC 名称 |
3,4-dihydro-1,2-dioxine |
InChI |
InChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2 |
InChI 键 |
OKPBTVORLCHBJF-UHFFFAOYSA-N |
规范 SMILES |
C1COOC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



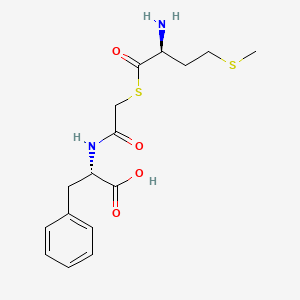


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
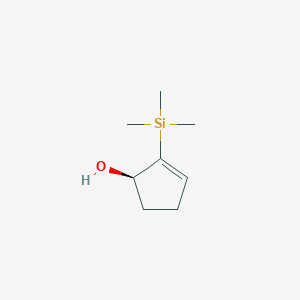
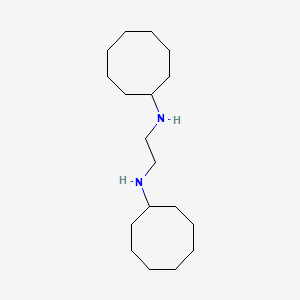
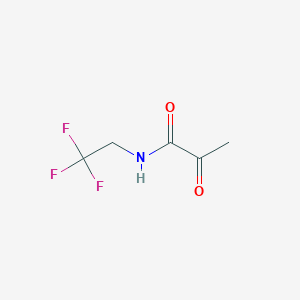

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
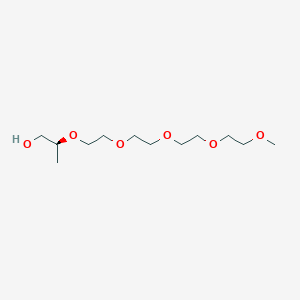
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
